molecular formula C20H22FN3O3S B2556139 N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 852141-21-0

N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2556139
CAS No.: 852141-21-0
M. Wt: 403.47
InChI Key: HOADFAKMOCOVAR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoline-sulfonamide class, characterized by a 4,5-dihydropyrazole core substituted with a 3-fluorophenyl group at position 5, a propanoyl moiety at position 1, and an ethanesulfonamide-functionalized phenyl ring at position 2.

Properties

IUPAC Name

N-[4-[3-(3-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-3-20(25)24-19(15-6-5-7-16(21)12-15)13-18(22-24)14-8-10-17(11-9-14)23-28(26,27)4-2/h5-12,19,23H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOADFAKMOCOVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.

Chemical Structure

The compound features a complex structure that includes a sulfonamide group attached to a pyrazole derivative, which is known for various biological activities. Its chemical formula is C19H20FN3O3SC_{19}H_{20}FN_3O_3S .

Biological Activity Overview

Research has indicated that compounds containing the pyrazole ring exhibit a wide range of biological activities, including:

  • Anticancer : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Many pyrazoles demonstrate significant anti-inflammatory properties.
  • Antimicrobial : Some studies suggest effectiveness against various bacterial and fungal strains.
  • Antiparasitic : Certain pyrazole compounds have been evaluated for their activity against parasites like Leishmania spp. .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes.
  • Interaction with Receptors : The compound may bind to specific receptors involved in inflammatory pathways or cancer cell signaling.
  • Oxidative Stress Reduction : Molecular docking studies suggest that it may act as an antioxidant, reducing oxidative stress in cells .

Anticancer Activity

A study evaluated the anticancer efficacy of similar pyrazole derivatives and found that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .

Antimicrobial Properties

Research on related sulfonamide derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a derivative showed an IC50 of 0.059 mM against Leishmania infantum, highlighting the potential for treating parasitic infections .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (mM)Reference
This compoundAnticancer0.070
Similar Pyrazole DerivativeAntileishmanial0.059
Sulfonamide DerivativeAntimicrobial0.065

Scientific Research Applications

Structural Representation

PropertyValue
InChI KeyDPNFICKJMYSUDL-UHFFFAOYSA-N
Canonical SMILESCCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C24H24FN3O5S2/c1-3...

Antimicrobial Activity

Sulfonamides have long been recognized for their broad-spectrum antimicrobial properties. Research indicates that derivatives of sulfonamides exhibit significant antibacterial and antifungal activities. For instance, compounds similar to N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide have shown efficacy against various strains of bacteria and fungi, including Candida albicans and Escherichia coli.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, a study on structurally related compounds demonstrated that they could inhibit cancer cell proliferation through mechanisms such as tubulin polymerization disruption. The IC50 values for some derivatives were reported to be below 2 µg/mL against various cancer cell lines, indicating potent activity.

Anti-inflammatory Effects

Sulfonamides have also been investigated for their anti-inflammatory properties. The structure of this compound suggests it may inhibit pathways involved in inflammation, similar to other sulfonamide derivatives that have been shown to reduce inflammatory markers in vitro.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

Case Study Overview

Study FocusFindings
Antimicrobial EfficacySignificant inhibition of E. coli and C. albicans growth observed.
Anticancer MechanismDisruption of tubulin polymerization leading to reduced cell proliferation.
Anti-inflammatory ResponseReduction in inflammatory markers in vitro comparable to established NSAIDs.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural variations among analogs include substituent positions (fluorine, chlorine), functional groups (sulfonyl vs. propanoyl), and aromatic ring modifications. Below is a comparative table:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C23H21F2N3O3S* ~485.5 3-Fluorophenyl, Propanoyl
N-(4-{1-[(3-Chlorophenyl)Sulfonyl]-5-(2-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl}Phenyl)Ethanesulfonamide C23H20ClFN3O4S2 522.01 2-Fluorophenyl, 3-Chlorophenylsulfonyl
N-{4-[1-(4-Chlorobenzenesulfonyl)-5-(2-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-yl]Phenyl}Ethane-1-Sulfonamide C23H21ClFN3O4S2 522.01 2-Fluorophenyl, 4-Chlorobenzenesulfonyl
5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide C27H24FN5S 477.58 4-Fluorophenyl, Triazolyl, Carbothioamide

Notes:

  • Substituent Position : The target compound’s 3-fluorophenyl group contrasts with the 2- or 4-fluorophenyl groups in analogs, which may alter steric and electronic properties .
  • Molecular Weight : The target compound’s lower molecular weight (~485.5 vs. 522.01 in chlorinated analogs) could improve bioavailability .

Crystallographic and Structural Validation

  • SHELX Refinement : Many analogs (e.g., ) likely underwent structure determination using SHELXL, ensuring accurate bond lengths and angles .
  • Crystal Packing: The propanoyl group in the target compound may induce distinct crystal packing compared to sulfonyl analogs, influencing solubility and stability .

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